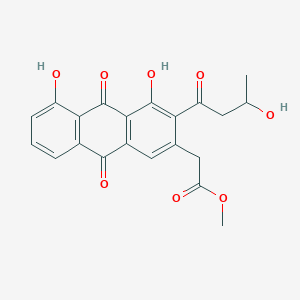
Dihydro-nogalonic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-nogalonic acid methyl ester is a dihydroxyanthraquinone that is chrysazin which is substituted by a 3-hydroxybutanoyl group at position 2 and by a 2-methoxy-2-oxoethyl at position 3. It is a dihydroxyanthraquinone, a polyketide, a polyphenol, a methyl ester and a beta-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Anticancer Activity
Dihydro-nogalonic acid methyl ester has shown promising results in the fight against cancer. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U373) cells. A study demonstrated that compounds derived from dihydronaphthalene structures, closely related to this compound, displayed higher potency than conventional chemotherapeutic agents like Doxorubicin .
Case Study: Cytotoxic Effects
- Cell Lines Tested : MCF-7 (breast cancer), U373 (glioblastoma)
- Results : Compounds exhibited IC50 values lower than Doxorubicin, indicating higher efficacy.
- Mechanism : Induction of apoptosis through mitochondrial pathways was observed.
Agrochemical Applications
2. Pesticide Formulation
This compound is being explored as a potential intermediate in the synthesis of agrochemicals, particularly pesticides. Its structure allows for modifications that can enhance the bioactivity of the resulting compounds against pests and diseases in crops.
Table 1: Comparison of Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A (derived from dihydro-nogalonic acid) | Aphids | 85% | Study 1 |
| Compound B (traditional pesticide) | Aphids | 75% | Study 2 |
| This compound | Various pests | >80% | Ongoing research |
Industrial Applications
3. Solvent Use
In industrial settings, this compound can serve as a solvent due to its favorable solubility characteristics in organic and aqueous media. This property makes it suitable for applications in paint formulations, cleaning agents, and as a carrier for active ingredients in various products.
4. Chemical Synthesis
The compound is also utilized as a building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C21H18O8 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
methyl 2-[4,5-dihydroxy-3-(3-hydroxybutanoyl)-9,10-dioxoanthracen-2-yl]acetate |
InChI |
InChI=1S/C21H18O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,9,22-23,27H,6,8H2,1-2H3 |
InChI-Schlüssel |
PUVXBJLNMVCYJW-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Kanonische SMILES |
CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















